Eniclobrate
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Overview
Description
Eniclobrate: is a diphenylmethane derivative known for its lipid-lowering properties. It has been investigated for its potential to reduce serum and liver cholesterol levels, as well as its ability to increase high-density lipoprotein cholesterol levels in clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eniclobrate can be synthesized through a multi-step process. One common method involves the reaction of 2-[4-(4-chlorobenzyl)phenoxy]-2-methylbutyryl chloride with 3-hydroxymethylpyridine in the presence of pyridine and benzene . The reaction conditions typically involve refluxing the mixture to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Eniclobrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Eniclobrate has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying lipid-lowering mechanisms and synthetic organic chemistry.
Biology: Investigated for its effects on lipid metabolism and cholesterol regulation in animal models.
Medicine: Explored as a potential treatment for hyperlipidemia and related cardiovascular conditions.
Industry: Utilized in the development of pharmaceutical formulations aimed at managing cholesterol levels.
Mechanism of Action
Eniclobrate exerts its effects primarily by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased expression of genes involved in lipid metabolism, resulting in reduced levels of low-density lipoprotein cholesterol and triglycerides, and increased levels of high-density lipoprotein cholesterol . The compound also influences the activity of enzymes such as hydroxymethylglutaric coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis .
Comparison with Similar Compounds
Fenofibrate: Another lipid-lowering agent that activates PPARα but has a different chemical structure.
Clofibrate: Similar in function but differs in its molecular composition and pharmacokinetics.
Gemfibrozil: Also activates PPARα but has distinct pharmacological properties.
Uniqueness of Eniclobrate: this compound is unique due to its specific diphenylmethane structure, which contributes to its distinct pharmacokinetic profile and lipid-lowering efficacy. Unlike other similar compounds, this compound has shown a remarkable ability to increase high-density lipoprotein cholesterol levels significantly .
Properties
CAS No. |
81126-88-7 |
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Molecular Formula |
C24H24ClNO3 |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
pyridin-3-ylmethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate |
InChI |
InChI=1S/C24H24ClNO3/c1-3-24(2,23(27)28-17-20-5-4-14-26-16-20)29-22-12-8-19(9-13-22)15-18-6-10-21(25)11-7-18/h4-14,16H,3,15,17H2,1-2H3 |
InChI Key |
VKNSAVOURPMBRN-UHFFFAOYSA-N |
SMILES |
CCC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl |
Key on ui other cas no. |
60662-18-2 |
Synonyms |
2 (4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid 3-pyridinylmethyl ester eniclobrate eniclobrate hydrochloride eniclobrate hydrochloride, (+-)-isomer eniclobrate, (+-)-isomer Sgd 33374 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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